molecular formula C7H8 B14278516 Bicyclo[3.2.0]hepta-1(5),2-diene CAS No. 132554-42-8

Bicyclo[3.2.0]hepta-1(5),2-diene

Cat. No.: B14278516
CAS No.: 132554-42-8
M. Wt: 92.14 g/mol
InChI Key: HMVZJOGFZKYFKQ-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hepta-1(5),2-diene is an organic compound with the molecular formula C₇H₈. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[3.2.0]hepta-1(5),2-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and acetylene, followed by dehydrogenation. Another method includes the photochemical cycloaddition of 1,6-heptadienes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The chemoenzymatic preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one is one such method, utilizing lipase enzymes for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.0]hepta-1(5),2-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

    Oxidation: Bicyclo[3.2.0]hept-2-en-6-one.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated this compound derivatives.

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]hepta-1(5),2-diene involves its ability to participate in various chemical reactions due to its strained ring system. The compound’s unique structure allows it to act as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. Additionally, its reactivity with oxidizing and reducing agents makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Bicyclo[3.2.0]hepta-1(5),2-diene is unique due to its specific ring strain and reactivity, making it a valuable compound in synthetic organic chemistry. Its ability to undergo a wide range of chemical reactions and serve as an intermediate in the synthesis of complex molecules sets it apart from other similar compounds .

Properties

CAS No.

132554-42-8

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

bicyclo[3.2.0]hepta-1(5),2-diene

InChI

InChI=1S/C7H8/c1-2-6-4-5-7(6)3-1/h1-2H,3-5H2

InChI Key

HMVZJOGFZKYFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1CC=C2

Origin of Product

United States

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